molecular formula C32H44N2O6 B11653868 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione

1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione

Katalognummer: B11653868
Molekulargewicht: 552.7 g/mol
InChI-Schlüssel: WFEGSTRRUUIRTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl groups and morpholinylmethyl groups attached to an octane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Octane Backbone: Starting with a suitable octane derivative, functional groups are introduced at the 1 and 8 positions.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of Morpholinylmethyl Groups: Morpholinylmethyl groups are attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The methoxy and morpholinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways by altering signal transduction or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,8-Bis(4-hydroxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione: Similar structure but with hydroxy groups instead of methoxy groups.

    1,8-Bis(4-methoxyphenyl)-2,7-bis(piperidin-4-ylmethyl)octane-1,8-dione: Similar structure but with piperidinyl groups instead of morpholinyl groups.

Uniqueness

1,8-Bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione is unique due to its specific combination of methoxyphenyl and morpholinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C32H44N2O6

Molekulargewicht

552.7 g/mol

IUPAC-Name

1,8-bis(4-methoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione

InChI

InChI=1S/C32H44N2O6/c1-37-29-11-7-25(8-12-29)31(35)27(23-33-15-19-39-20-16-33)5-3-4-6-28(24-34-17-21-40-22-18-34)32(36)26-9-13-30(38-2)14-10-26/h7-14,27-28H,3-6,15-24H2,1-2H3

InChI-Schlüssel

WFEGSTRRUUIRTP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OC)CN4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.